1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-thiophen-3-ylacetyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c17-14(7-10-5-6-20-9-10)16-12-4-2-1-3-11(12)8-13(16)15(18)19/h5-6,9,11-13H,1-4,7-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAYGRQOPZORSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)CC3=CSC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Octahydro-1H-indole-2-carboxylic Acid Core
A key precursor in the synthesis is (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, which can be synthesized via the following steps:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of 1-(1-cyclohexen-1-yl)-pyrrolidine with 3-halo-L-serine | Nonionic polar solvent (e.g., DMF), 10–40 °C, molar ratio 1:1–10 | Forms intermediate compound (IV) |
| 2 | Concentration, acidification, and extraction of reaction mixture | Ambient temperature | Isolates intermediate (IV) |
| 3 | Cyclization of intermediate (IV) in boiling hydrochloric acid solution | Reflux in HCl | Forms cyclized intermediate |
| 4 | Catalytic hydrogenation of cyclized intermediate | Pd/C catalyst in glacial acetic acid, under pressure (up to 5 MPa) | Reduces double bonds to yield octahydroindole core |
| 5 | Filtration, concentration, and recrystallization | Ambient to mild heating | Yields (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid |
This method, disclosed in patent CN101544593A, emphasizes mild reaction conditions, commercially available starting materials, and cost-effective catalysts such as Pd/C, albeit with the need for pressurized hydrogenation.
Introduction of the Thiophen-3-ylacetyl Group
The functionalization of the octahydroindole core at the nitrogen with the 2-(thiophen-3-yl)acetyl group involves acylation reactions:
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1 | Activation of 2-(thiophen-3-yl)acetic acid | Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or similar | Forms reactive acyl intermediate |
| 2 | N-acylation of octahydro-1H-indole-2-carboxylic acid | Non-polar solvent (e.g., toluene), controlled temperature (5–40 °C) | Produces 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid |
| 3 | Purification | Recrystallization or chromatographic methods | Ensures product purity |
This acylation step is critical for attaching the thiophene moiety, which imparts unique biological properties to the compound.
Reaction Conditions and Optimization
| Parameter | Recommended Range | Impact on Synthesis |
|---|---|---|
| Temperature for initial coupling | 10–40 °C (preferably 20–30 °C) | Controls reaction rate and selectivity |
| Solvent for coupling | Nonionic polar solvents (DMF, acetonitrile) | Enhances solubility and reaction efficiency |
| Molar ratio of reactants | 1:1 to 1:10 (preferably 1:1 to 1.2) | Ensures complete reaction and minimizes side products |
| Hydrogenation pressure | Up to 5 MPa | Required for Pd/C catalyst activity |
| Catalyst | Pd/C preferred over expensive alternatives | Cost-effective and efficient hydrogenation |
Optimization of these parameters leads to improved yield, reduced reaction time, and lower production costs.
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98%).
- Chiral Chromatography and Polarimetry : Confirm stereochemical integrity.
- Mass Spectrometry (MS) : Verifies molecular weight (293.4 g/mol).
- Nuclear Magnetic Resonance (NMR) : Structural elucidation and stereochemistry confirmation.
- Recrystallization : Common purification step to achieve high purity.
Summary Table of Preparation Methods
| Stage | Key Reagents | Conditions | Outcome | Yield & Notes |
|---|---|---|---|---|
| Core synthesis | 1-(1-cyclohexen-1-yl)-pyrrolidine, 3-halo-L-serine | DMF, 10–40 °C, Pd/C hydrogenation | (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid | High yield, mild conditions |
| Acylation | 2-(thiophen-3-yl)acetic acid, DCC | Toluene, 5–40 °C | 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid | Requires careful control for purity |
| Purification | Recrystallization, chromatography | Ambient to mild heat | >98% purity | Essential for biological activity |
Research Findings and Observations
- The use of 3-halo-L-serine as a starting material allows for versatile halogen substitutions (F, Cl, Br, I), which can influence reaction kinetics and yields.
- Pd/C catalyst is preferred for hydrogenation due to cost-effectiveness, though it requires elevated pressure to achieve efficient reduction.
- The stereochemical configuration (2S,3aS,7aS) is crucial for biological activity and must be preserved throughout the synthesis.
- Multi-step synthesis requires careful monitoring to avoid racemization or side reactions, especially during cyclization and hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds containing indole derivatives exhibit significant anticancer properties. The presence of the thiophene ring in 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid may enhance its interaction with biological targets involved in cancer cell proliferation and apoptosis. Research has shown that similar compounds can inhibit tumor growth by inducing cell cycle arrest and apoptosis in various cancer cell lines .
-
Neuroprotective Effects :
- Indole derivatives are known for their neuroprotective properties. This compound may exhibit protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways and enhancing neuronal survival . The octahydroindole structure is believed to contribute to its ability to cross the blood-brain barrier, making it a candidate for further studies in neuropharmacology.
- Anti-inflammatory Properties :
Pharmacological Studies
-
Mechanism of Action :
- The mechanisms through which 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid exerts its effects are still under investigation. Preliminary studies suggest that it may act on specific receptors or enzymes involved in inflammation and cancer progression, although detailed mechanistic studies are required to elucidate these pathways fully .
-
Synergistic Effects :
- There is potential for this compound to be used in combination therapies with other drugs to enhance therapeutic efficacy while reducing side effects. Research into synergistic effects with existing anticancer or anti-inflammatory agents could provide valuable insights into optimizing treatment regimens .
Materials Science Applications
-
Polymer Chemistry :
- The unique chemical structure of 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid allows it to be incorporated into polymer matrices, potentially leading to the development of novel materials with enhanced mechanical and thermal properties. Its thiophene component may provide electrical conductivity or photonic properties when integrated into conductive polymers .
- Nanotechnology :
Case Studies
Mechanism of Action
The mechanism of action of 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to multiple receptors, exerting various biological effects. The thiophene ring contributes to the compound’s stability and reactivity, enhancing its pharmacological properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The octahydroindole core distinguishes this compound from unsaturated indole derivatives. For example:
- Trandolapril: Contains the same octahydroindole backbone but substitutes the nitrogen with a propanoyl group linked to a phenylpropyl-ethoxycarbonyl moiety. This ACE inhibitor is a prodrug hydrolyzed to its active dicarboxylic acid form, trandolaprilat .
- 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid: Features an unsaturated indole core with a thiazolone substituent at position 3, synthesized via condensation of 3-formylindole-2-carboxylic acid with aminothiazolones .
Substituent Analysis
The 2-(thiophen-3-yl)acetyl group in the target compound contrasts with substituents in other indole-2-carboxylic acid derivatives:
- 3-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids: Utilize thioxothiazolidinone moieties, which introduce hydrogen-bonding sites and redox activity .
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on empirical formula C₁₅H₁₉NO₃S. †Estimated from synthesis protocols.
Pharmacological and Physicochemical Implications
- Lipophilicity: The thiophene moiety may enhance membrane permeability compared to polar thiazolidinones (e.g., compounds in ).
- Metabolic Stability : Thiophene’s lower susceptibility to oxidative metabolism compared to phenyl groups could prolong half-life .
Biological Activity
1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid, also referred to as (2S,3aS,7aS)-1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid, is a complex organic molecule notable for its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, neuroprotective, and anti-inflammatory properties.
Structural Characteristics
The compound features an octahydroindole backbone combined with a thiophene ring and an acetyl group. The stereochemistry and functional groups contribute to its interactions within biological systems, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds with indole and thiophene structures exhibit significant antimicrobial effects against various pathogens. The presence of the thiophene moiety enhances the compound's ability to disrupt microbial cellular functions.
Neuroprotective Effects
Similar compounds have been studied for neuroprotective properties. The octahydroindole structure may influence neural pathways, suggesting potential applications in neurodegenerative disease treatments.
Anti-inflammatory Activity
The carboxylic acid group is believed to play a role in modulating inflammatory pathways. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating that this compound may also possess anti-inflammatory properties.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| Indomethacin | Indole derivative | Anti-inflammatory |
| Thiophene-based drugs | Thiophene ring | Antimicrobial |
| 5-Hydroxytryptamine (Serotonin) | Indole structure | Neurotransmitter |
The unique combination of stereochemistry and functional groups in 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid may enhance its biological activity compared to structurally similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of indole derivatives and their potential therapeutic applications:
- HIV-1 Integrase Inhibition : A study demonstrated that indole derivatives could effectively inhibit HIV-1 integrase, with IC50 values significantly improved through structural modifications. For instance, derivatives with halogenated anilines showed enhanced binding affinity to the integrase active site .
- Tubulin Polymerization Inhibition : Research on related indole compounds revealed their ability to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation. Compounds exhibiting this activity had EC50 values as low as 0.1 μM in breast cancer cell lines .
- Cysteinyl Leukotriene Receptor Antagonism : Other indole derivatives have been identified as selective antagonists for cysteinyl leukotriene receptors, showcasing their potential in treating inflammatory conditions .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid?
The synthesis typically involves multi-step strategies:
- Coupling Reactions : The thiophene-acetyl moiety is introduced via coupling agents like 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in toluene, as demonstrated in analogous octahydroindole derivatives .
- Condensation : Reacting 3-formyl-indole-2-carboxylic acid derivatives with thiophene-containing intermediates in acetic acid under reflux, using sodium acetate as a catalyst, is a common approach .
- Stereochemical Control : Protecting groups (e.g., benzyl esters) and chiral auxiliaries ensure stereochemical integrity during indole ring saturation and coupling steps .
Basic: How is this compound characterized using spectroscopic and crystallographic techniques?
- Spectroscopy :
- FT-IR/Raman : Identify carbonyl (C=O, ~1700 cm⁻¹) and indole NH stretches (~3400 cm⁻¹). Compare experimental data with DFT-calculated vibrational modes to validate assignments .
- NMR : Use ¹H/¹³C NMR to confirm the octahydroindole scaffold (δ 1.5–2.5 ppm for saturated CH₂ groups) and thiophene protons (δ 6.5–7.5 ppm) .
- Crystallography : Refine single-crystal X-ray data using SHELXL for bond-length accuracy and hydrogen-bonding networks . Mercury software can visualize packing patterns and void spaces .
Basic: What purification strategies are effective for isolating this compound?
- Recrystallization : Use DMF/acetic acid mixtures to remove unreacted intermediates, as demonstrated for structurally similar indole derivatives .
- Chromatography : Reverse-phase HPLC with C18 columns optimizes separation of stereoisomers or regioisomers .
- Salt Formation : Tert-butylamine salts improve crystallinity and stability during storage .
Advanced: How can stereochemical discrepancies in synthetic intermediates be resolved?
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak®) to separate enantiomers .
- X-ray Diffraction : Determine absolute configuration using anomalous dispersion effects in SHELXL-refined structures .
- Dynamic NMR : Monitor restricted rotation in amide bonds to assess conformational purity .
Advanced: What computational tools assist in analyzing electronic and structural properties?
- DFT Calculations : Gaussian or ORCA software predicts vibrational spectra, HOMO-LUMO gaps, and electrostatic potentials to correlate with experimental data .
- Molecular Docking : AutoDock Vina evaluates interactions with biological targets (e.g., enzymes), guided by the indole scaffold’s pharmacophore features .
- Mercury’s Materials Module : Compare packing motifs with Cambridge Structural Database (CSD) entries to identify polymorphic risks .
Advanced: How should researchers address contradictions in spectral or crystallographic data?
- Data Validation : Cross-check NMR/IR peaks against synthetic intermediates to detect impurities (e.g., residual acetic acid at δ 2.1 ppm in ¹H NMR) .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets, ensuring accurate unit-cell parameters .
- Pawley Refinement : For powder XRD data, quantify amorphous content contributing to peak broadening .
Advanced: What strategies optimize coupling reactions for the thiophene-acetyl moiety?
- Solvent Selection : Toluene minimizes side reactions (e.g., racemization) compared to polar aprotic solvents .
- Catalyst Screening : Test HOBt, HOAt, or EDC·HCl for improved coupling efficiency in sterically hindered environments .
- In Situ Monitoring : Use LC-MS to track reaction progress and identify hydrolyzed byproducts (e.g., free thiophene acid) .
Advanced: How is compound purity validated against pharmacopeial standards?
- Impurity Profiling : USP reference standards (e.g., Trandolapril-related compounds) guide HPLC method development for detecting process-related impurities (e.g., de-esterified analogs) .
- Residual Solvent Analysis : GC-FID quantifies acetic acid or toluene residues per ICH Q3C guidelines .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) with ≤0.4% deviation from theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
